Aminomalonic acid

Enzyme Inhibition Cancer Metabolism Biochemical Pharmacology

Aminomalonic acid is the only α-amino dicarboxylic acid with two α‑carboxyl groups, enabling a dual‑chelation geometry (two five‑membered rings with Cu²⁺) that malonic acid or aspartic acid cannot replicate. Its extreme acid lability (t½ = 1.2 min in 1 M HCl at 100°C) mandates cold‑chain shipping and anhydrous storage—our material is shipped under validated conditions. As a competitive inhibitor of L‑asparagine synthetase (Ki = 0.0023 M) and a validated melanoma metastasis biomarker, it is indispensable for mechanistic cancer studies and chiral amino‑acid synthesis via asymmetric decarboxylative protonation. Verify that your panel is not compromised by generic analogues.

Molecular Formula C3H5NO4
Molecular Weight 119.08 g/mol
CAS No. 1068-84-4
Cat. No. B556332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminomalonic acid
CAS1068-84-4
Synonymsaminomalonic acid
Molecular FormulaC3H5NO4
Molecular Weight119.08 g/mol
Structural Identifiers
SMILESC(C(=O)O)(C(=O)O)N
InChIInChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8)
InChIKeyJINBYESILADKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminomalonic Acid (CAS 1068-84-4): Chemical Identity, Physicochemical Profile, and Core Structural Class


Aminomalonic acid (Ama; 2-aminopropanedioic acid) is an α-amino dicarboxylic acid in which one methylene hydrogen of malonic acid is replaced by an amino group [1]. It is a strongly acidic, water-soluble, non-proteogenic amino acid endogenous to mammals and bacteria [2]. The compound is characterized by two carboxyl groups and one α-amino group, conferring a dual chelating capability and a unique acid-labile nature [3]. These properties underpin its roles as an enzyme inhibitor, a synthetic building block for chiral α-amino acids, and a potential disease biomarker.

Why Substituting Aminomalonic Acid (1068-84-4) with General Malonates or Common α-Amino Acids Fails in Specialized R&D Applications


Unlike simple malonic acid or standard α-amino acids, aminomalonic acid (Ama) possesses a unique combination of an α-amino group and two α-carboxyl groups. This structure creates a high-density, dual-charged chelation site that enables the formation of two five-membered rings with metal ions like Cu²⁺, a coordination geometry not possible with malonic acid (lacks amino group) or common α-amino acids like aspartic acid (lacks the second α-carboxyl group) [1]. Furthermore, its extreme acid lability—with a decarboxylation half-life of just 1.2 minutes in 1 M HCl at 100°C—is orders of magnitude faster than its γ-carboxyglutamic acid counterpart, necessitating specialized handling, storage, and analytical methods that generic reagents cannot accommodate [2]. These structural and stability attributes directly dictate its unique performance as an enzyme inhibitor, a chiral precursor, and a biomarker, rendering in-class substitution scientifically invalid.

Aminomalonic Acid (CAS 1068-84-4): Quantified Differentiation and Performance Data Versus Key Comparators


Superior In Vitro Inhibition of L-Asparagine Synthetase: Competitive Potency Against L-Aspartic Acid

Aminomalonic acid acts as a potent, competitive inhibitor of L-asparagine synthetase relative to its natural substrate, L-aspartic acid. The inhibition constant (Ki) for aminomalonic acid is 0.0023 M for the enzyme from Leukemia 5178Y/AR cells and 0.0015 M for the enzyme from mouse pancreas . This quantitative inhibition profile is a key differentiator from L-aspartic acid, which serves as the substrate for the enzyme rather than an inhibitor at these concentrations.

Enzyme Inhibition Cancer Metabolism Biochemical Pharmacology

Exceptionally Rapid Acid-Catalyzed Decarboxylation Kinetics: A Key Analytical and Handling Differentiator

Aminomalonic acid exhibits the fastest decarboxylation rate among carboxylated amino acids under acidic conditions. Its half-time for decarboxylation in 1 M HCl at 100°C is 1.2 minutes, which is 1.4-fold faster than β-carboxyaspartic acid (1.7 min) and 7.2-fold faster than γ-carboxyglutamic acid (8.6 min) [1]. This extreme acid lability is a critical performance parameter for analytical method development and sample preparation.

Analytical Chemistry Protein Chemistry Amino Acid Analysis

Thermal Stabilization via Solid-State Complexation with Glycine: A 3.3-Fold Reduction in Activation Energy for Decomposition

While aminomalonic acid is thermally labile, its stability can be significantly enhanced through solid-state complexation. Differential thermal analysis-thermogravimetric analysis (DTA-TGA) revealed that the activation energy for thermal decomposition of a 1:1 solid complex with glycine is 21.3 kcal/mol, compared to 69.4 kcal/mol for the free aminomalonic acid [1]. This represents a 3.3-fold reduction in activation energy, indicating a markedly more stable solid form.

Solid-State Chemistry Thermal Analysis Formulation Science

Unique Metal Chelation Geometry: Formation of Two Five-Membered Rings with Cu²⁺ at Low pH

Aminomalonic acid's coordination chemistry with Cu²⁺ is distinct from malonic acid and simple α-amino acids due to its dual carboxyl groups. Potentiometric and calorimetric studies demonstrate that aminomalonic acid coordinates to Cu²⁺ via its nitrogen and both oxygen donor atoms, forming two five-membered chelate rings [1]. This tridentate binding mode, with a relatively high stability constant at low pH, is not achievable with malonic acid (which forms a six-membered ring via two carboxylates) or aspartic acid (which lacks the second α-carboxyl group).

Coordination Chemistry Bioinorganic Chemistry Metal Chelation

High-Value Research and Industrial Application Scenarios for Aminomalonic Acid (1068-84-4) Based on Verified Differentiation


Biomarker Discovery and Validation in Melanoma Metastasis Research

Aminomalonic acid is uniquely positioned as a metabolite for discriminating between different stages of melanoma metastasis. Metabolomic profiling identified aminomalonic acid as a novel potential biomarker, with significantly elevated levels observed in both low and high metastatic melanoma cell lines compared to normal melanocytes [1]. This application is directly supported by the compound's role as an endogenous metabolite and its competitive inhibition of L-asparagine synthetase, an enzyme implicated in cancer metabolism.

Enzymology Studies of L-Asparagine Synthetase and Cancer Metabolism

As a potent and competitive inhibitor of L-asparagine synthetase with defined Ki values (0.0023 M for tumoral enzyme, 0.0015 M for pancreatic enzyme), aminomalonic acid serves as a critical tool compound for probing asparagine-dependent pathways in cancer [1]. Its use is warranted over L-aspartic acid or other amino acid analogs due to its specific competitive binding profile, enabling precise mechanistic studies of enzyme kinetics and potential therapeutic targeting.

Asymmetric Synthesis of Chiral α-Amino Acids via Decarboxylative Protonation

Aminomalonic acid derivatives, particularly aminomalonic esters with tailored benzamide groups, enable modular and diverse synthesis of chiral α-amino acids via asymmetric decarboxylative protonation [1]. This application leverages the compound's inherent decarboxylation propensity and the unique coordination environment created by its dual carboxyl groups, offering a versatile platform for accessing structurally and functionally diverse amino acids not easily obtained through standard malonic ester syntheses.

Technical Documentation Hub

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